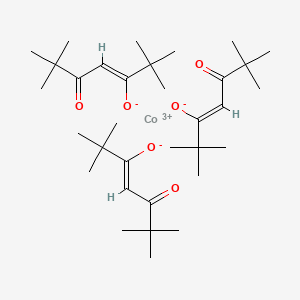
Cobalt(III)-dpm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(III)-dpm, also known as Cobalt(III) dipivaloylmethane, is a coordination compound where cobalt is in the +3 oxidation state. This compound is part of a broader class of cobalt complexes that have significant applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(III)-dpm can be synthesized through various methods, including thermal decomposition of cobalt precursors and solvothermal methods. One common approach involves the reaction of cobalt(II) salts with dipivaloylmethane in the presence of an oxidizing agent to achieve the +3 oxidation state . The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Cobalt(III)-dpm undergoes various chemical reactions, including:
Oxidation: Cobalt(III) can be reduced to cobalt(II) under certain conditions.
Reduction: The compound can be oxidized further in the presence of strong oxidizing agents.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under controlled temperature and pressure to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield cobalt(II) complexes, while oxidation reactions can produce higher oxidation state cobalt compounds .
科学的研究の応用
Cobalt(III)-dpm has a wide range of applications in scientific research:
作用機序
The mechanism by which Cobalt(III)-dpm exerts its effects involves its ability to interact with biological molecules and generate reactive oxygen species. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s ability to bind to specific molecular targets and disrupt cellular pathways is also a key aspect of its mechanism of action .
類似化合物との比較
Cobalt(III)-dpm can be compared with other cobalt(III) complexes such as Cobalt(III) acetylacetonate and Cobalt(III) chloride. While these compounds share some similarities in their coordination chemistry, this compound is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity .
List of Similar Compounds
- Cobalt(III) acetylacetonate
- Cobalt(III) chloride
- Cobalt(III) nitrate
- Cobalt(III) sulfate
特性
IUPAC Name |
cobalt(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRJNARBHKKZST-LWTKGLMZSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Co+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57CoO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
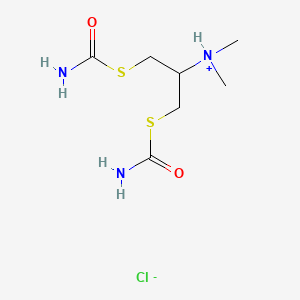
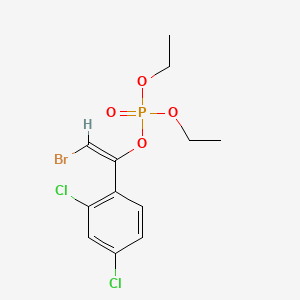
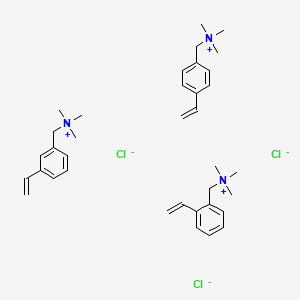
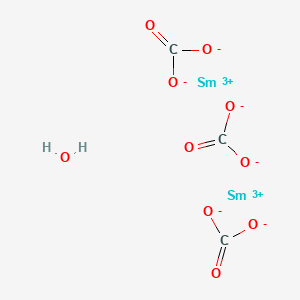
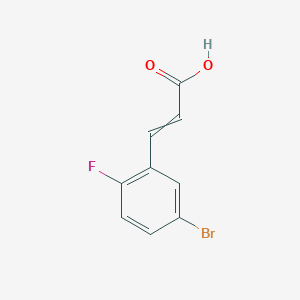
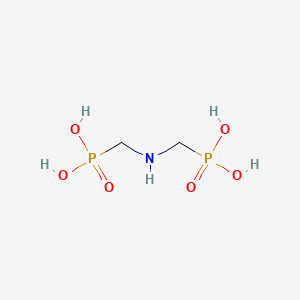
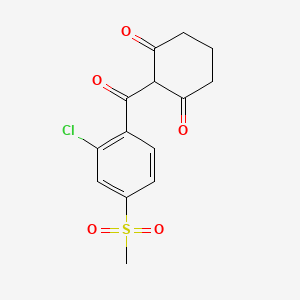
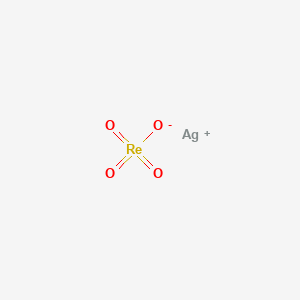
![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)
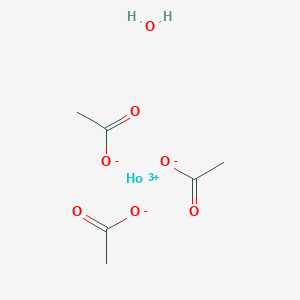
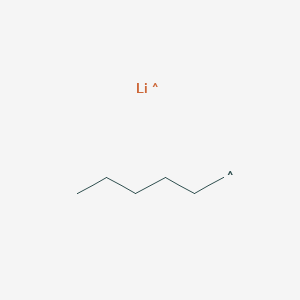
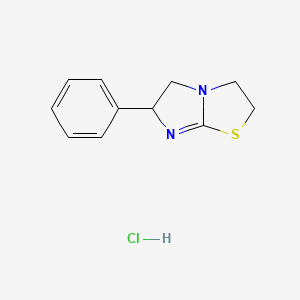
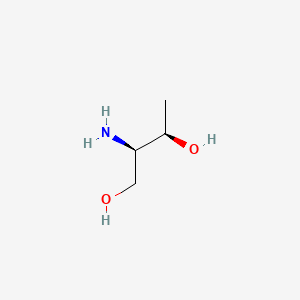
![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
